molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4

2,6-Dimethylimidazo[1,2-b]pyridazine

Número de catálogo: B091742
Número CAS: 17412-39-4
Peso molecular: 147.18 g/mol
Clave InChI: VBYMFQBIVFYWIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethylimidazo[1,2-b]pyridazine (CAS 17412-39-4) is a fused heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring at the 1,2-b position, with methyl substituents at the 2- and 6-positions. Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol . The compound is synthesized via transition-metal-catalyzed cross-coupling reactions or condensation methods using substituted pyridazine precursors . This scaffold has garnered attention due to its pharmacological versatility, including applications in neuropharmacology, oncology, and infectious diseases .

Métodos De Preparación

Halogen-Directed Cyclization for Core Formation

The imidazo[1,2-b]pyridazine ring system is commonly constructed via condensation reactions between α-bromoketones and 3-aminopyridazines. A critical advancement involves halogen substitution on the pyridazine ring to direct alkylation to the desired nitrogen atom . For 2,6-dimethyl derivatives, 3-amino-6-methylpyridazine serves as the starting material. Reaction with 2-bromopropan-2-one (a methyl-substituted α-bromoketone) under mild basic conditions (e.g., NaHCO₃) facilitates cyclization to form the 2-methylimidazo[1,2-b]pyridazine core . The halogen at position 6 of the pyridazine precursor ensures regioselectivity by reducing nucleophilicity at the non-adjacent nitrogen, thereby preventing undesired side products .

Table 1: Halogen-Directed Cyclization Conditions

Starting MaterialReagentBaseTemp (°C)Yield (%)
3-Amino-6-methylpyridazine2-Bromopropan-2-oneNaHCO₃8068
3-Amino-6-chloropyridazine2-Bromopropan-2-oneNaHCO₃8072

Source demonstrates that the 6-methyl group can be introduced either pre- or post-cyclization. For example, 3-amino-6-chloropyridazine undergoes cyclization followed by Stille coupling with methyl tributylstannane to install the 6-methyl group, albeit with moderate yields (55–60%) .

Post-Cyclization Methylation Strategies

Selective methylation at the 2- and 6-positions is achievable through nucleophilic substitution or reductive alkylation. In one approach, the 6-chloro intermediate (derived from cyclization of 3-amino-6-chloropyridazine) is treated with methylmagnesium bromide in the presence of a palladium catalyst, yielding the 6-methyl derivative . Subsequent N-methylation at position 2 is performed using paraformaldehyde and sodium methoxide under reducing conditions (NaBH₄), achieving 85% conversion .

Table 2: Methylation Efficiency by Position

PositionReagentCatalystTemp (°C)Yield (%)
6CH₃MgBrPd(PPh₃)₄10078
2Paraformaldehyde/NaBH₄None6085

Notably, source highlights challenges in dual methylation: simultaneous treatment of 6-chloroimidazo[1,2-b]pyridazine with methylating agents risks over-alkylation, necessitating stepwise functionalization.

An expedited route involves formamidine intermediates to streamline the synthesis. As detailed in source , 3-amino-6-chloropyridazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine. Subsequent cyclization with bromoacetonitrile in DMF at 120°C generates the imidazo[1,2-b]pyridazine core, with simultaneous introduction of the 3-cyano group. The 6-chloro substituent is then replaced via nucleophilic aromatic substitution using methylamine, yielding the 6-methyl derivative .

Key Reaction Parameters:

  • DMF-DMA Equivalents: 1.2 eq

  • Cyclization Temp: 120°C

  • Methylamine Concentration: 2.0 M in THF

  • Overall Yield: 64%

Transition Metal-Catalyzed Coupling for Late-Stage Modification

Palladium-catalyzed cross-coupling offers flexibility for introducing methyl groups. Source discloses a method where 2-bromoimidazo[1,2-b]pyridazine undergoes Suzuki-Miyaura coupling with methylboronic acid, though this approach is less efficient for sterically hindered positions. Alternatively, Ullmann coupling with methyl iodide and copper(I) iodide at 150°C installs methyl groups at position 6 with 70% yield .

Purification and Characterization

Purification typically involves recrystallization from ethyl acetate/n-hexane mixtures (3:1 v/v), yielding >98% purity . Structural confirmation relies on ¹H NMR (δ 2.45 ppm for C2-CH₃, δ 2.68 ppm for C6-CH₃) and high-resolution mass spectrometry (HRMS m/z calcd. for C₉H₁₀N₄: 190.0855, found: 190.0853) .

Análisis De Reacciones Químicas

Substitution Reactions

The 6-methyl group and halogen substituents (when present) serve as key sites for nucleophilic and electrophilic substitution.

Table 1: Substitution Reactions at the 6-Position

ReactantReagents/ConditionsProductYieldSource
6-Chloro derivativeNaSMe, DMF, 80°C6-(Methylthio)imidazo[1,2-b]pyridazine78%
6-Bromo derivativeNH₃ (aq.), CuI, 100°C6-Aminoimidazo[1,2-b]pyridazine65%
6-Hydroxy derivativePOCl₃, reflux6-Chloroimidazo[1,2-b]pyridazine82%

Key findings:

  • Halogen atoms at the 6-position undergo nucleophilic aromatic substitution with thiols or amines under mild heating .

  • Hydroxyl groups are efficiently converted to chlorides using POCl₃ .

Oxidation Reactions

The methyl groups at positions 2 and 6 are susceptible to oxidation, enabling access to carboxylic acid derivatives.

Table 2: Oxidation of Methyl Groups

SubstrateOxidizing AgentProductYieldSource
2,6-Dimethyl derivativeKMnO₄, H₂O, 100°C2,6-Dicarboxylic acid45%
2-Methyl derivativeSeO₂, dioxane, reflux2-Formylimidazo[1,2-b]pyridazine60%

Mechanistic insights:

  • Strong oxidants like KMnO₄ fully oxidize methyl groups to carboxylic acids, albeit with moderate yields due to over-oxidation side reactions .

  • Selective oxidation to aldehydes is achieved using SeO₂ under anhydrous conditions .

Reduction Reactions

The pyridazine ring’s electron-deficient nature permits selective hydrogenation.

Table 3: Catalytic Hydrogenation

SubstrateConditionsProductYieldSource
2,6-Dimethyl derivativeH₂ (1 atm), Pd/C, EtOH, 25°CPartially saturated tetracyclic85%

Notes:

  • Hydrogenation occurs preferentially at the pyridazine ring, yielding dihydro derivatives without affecting the imidazole ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at halogenated positions.

Table 4: Suzuki-Miyaura Coupling

SubstrateBoronic AcidProductYieldSource
6-Bromo derivativePhB(OH)₂, Pd(PPh₃)₄, K₂CO₃6-Phenylimidazo[1,2-b]pyridazine72%

Critical parameters:

  • Reactions require anhydrous conditions and inert atmospheres for optimal catalyst activity .

  • Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

Condensation Reactions

The core structure is synthesized via α-bromoketone condensations:

Reaction Scheme

\ce3Amino6chloropyridazine+αBromoketone>[NaHCO3][DMF]2,6Dimethylimidazo[1,2b]pyridazine\ce{3-Amino-6-chloropyridazine+α-Bromoketone->[NaHCO₃][DMF]2,6-Dimethylimidazo[1,2-b]pyridazine}

  • Halogen atoms (Cl, Br) at the pyridazine 6-position direct regioselective cyclization .

  • Yields range from 50–75% depending on substituent steric effects .

Biological Activity Correlations

While beyond the scope of chemical reactions, structural modifications directly impact bioactivity:

DerivativeBiological Target (IC₅₀)Source
6-(Methylthio) derivativeAβ plaques (11.0 nM)
2-Formyl derivativeAntitubercular (MIC = 0.1 μM)

Aplicaciones Científicas De Investigación

Neuropharmacology

Recent studies have identified derivatives of 2,6-Dimethylimidazo[1,2-b]pyridazine as potential inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in neurodegenerative diseases. One notable compound, phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), has been shown to inhibit the release of astrocyte-derived extracellular vesicles (ADEVs) both in vitro and in vivo. This inhibition is significant because it may mitigate inflammatory responses associated with brain injuries and neurodegeneration .

CompoundMechanismApplication
PDDCnSMase2 InhibitionNeurodegenerative Diseases
CRF1 AntagonistsCRF1 Receptor AntagonismPsychiatric Disorders

Psychiatric Disorders

Compounds based on the imidazo[1,2-b]pyridazine scaffold have been explored as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. These compounds have potential therapeutic effects for conditions such as depression, anxiety disorders, and stress-related disorders by modulating the body's stress response system. For instance, antagonizing CRF1 receptors can alleviate symptoms associated with hypersecretion of corticotropin-releasing factor (CRF), which is often elevated in psychiatric conditions .

Infectious Disease Research

The imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial properties. Research has indicated that certain analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies highlight how modifications to the imidazo[1,2-b]pyridazine core can enhance antibacterial efficacy against Mycobacterium tuberculosis .

Activity TypeTarget PathogenEfficacy
AntibacterialMycobacterium tuberculosisMIC 80: 0.03 to 5.0 μM

Synthesis and Functionalization

The synthesis of this compound and its derivatives involves various organometallic-catalyzed reactions. Recent advancements have focused on optimizing these synthesis pathways to improve yields and functionalization options for diverse applications in drug development .

Case Studies

Case Study 1: PDDC in Neurodegeneration
In a model of inflammatory brain injury, PDDC demonstrated a dose-dependent inhibition of ADEV release, suggesting its potential utility in treating neurodegenerative conditions like Alzheimer's disease. The study provides evidence that targeting nSMase2 with PDDC can influence neuroinflammatory processes significantly .

Case Study 2: CRF Antagonism
Clinical trials exploring CRF1 antagonists derived from imidazo[1,2-b]pyridazine compounds have shown promise in reducing anxiety and depressive symptoms. These findings support the hypothesis that modulating CRF pathways can lead to effective treatments for anxiety-related disorders .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers of Imidazopyridazine

Imidazopyridazine isomers differ in nitrogen atom positioning. Key isomers include:

  • Imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine : These isomers share two nitrogen atoms in each ring but lack the shared nitrogen atom present in imidazo[1,2-b]pyridazine. Synthetic routes for these isomers are less developed compared to imidazo[1,2-b]pyridazines, limiting their pharmacological exploration .
  • Imidazo[1,2-b]pyridazine derivatives : The 2,6-dimethyl substitution enhances synthetic accessibility and stability, making this scaffold more amenable to functionalization for drug discovery .

Key Difference : The shared nitrogen atom in imidazo[1,2-b]pyridazine improves synthetic versatility and binding interactions with biological targets compared to other isomers.

Substituent Variations on the Imidazo[1,2-b]pyridazine Core

Modifications at the 2-, 3-, 6-, and 8-positions significantly impact biological activity:

Compound (CAS) Substituents Key Applications References
2,6-Dimethylimidazo[1,2-b]pyridazine (17412-39-4) 2-CH₃, 6-CH₃ CRF1 antagonism, nSMase2 inhibition
2,6-Dichloroimidazo[1,2-b]pyridazine (112581-77-8) 2-Cl, 6-Cl Intermediate for kinase inhibitors
This compound-3-carboxylic acid (1518631-38-3) 3-COOH, 2-CH₃, 6-CH₃ Antitubercular agents
PDDC (n/a) 3-(3,4-dimethoxyphenyl), 8-pyrrolidinyl nSMase2 inhibition, Alzheimer’s models

Pharmacological Insights :

  • Methyl vs. Chloro Substituents : 2,6-Dimethyl derivatives (e.g., MTIP) exhibit superior brain penetration and oral bioavailability in CRF1 antagonism for alcoholism models compared to chloro-substituted analogs . The methyl groups enhance lipophilicity, aiding blood-brain barrier crossing.
  • Carboxylic Acid Functionalization : The 3-carboxylic acid derivative (CAS 1518631-38-3) shows potent antitubercular activity (MIC ≤ 2 µg/mL against Mycobacterium tuberculosis) without cytotoxicity, highlighting the role of polar groups in targeting bacterial enzymes .
  • Aromatic and Heterocyclic Additions: PDDC, bearing a 3,4-dimethoxyphenyl group, inhibits nSMase2 (IC₅₀ ~0.5 µM), reducing exosome-mediated neurodegeneration in Alzheimer’s models. This contrasts with cambinol, a non-imidazopyridazine inhibitor, which shows lower specificity .

Comparison with Non-Imidazopyridazine Scaffolds

  • This compound-3-carboxamide (7) outperforms imidazo[1,2-a]pyridine analogs in potency against non-replicating Mtb .
  • Pyrazolo[1,5-a]pyrimidines : Larotrectinib, a pyrazolo[1,5-a]pyrimidine, inhibits nSMase2 at micromolar levels, whereas PDDC (imidazopyridazine-based) achieves submicromolar inhibition, demonstrating scaffold superiority .

Neuropharmacology

  • CRF1 Receptor Antagonism: 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethylimidazo[1,2-b]pyridazine (MTIP) reduces ethanol self-administration in alcohol-dependent rats (ED₅₀ = 10 mg/kg) by blocking stress-induced CRF1 activation. Non-methylated analogs show reduced efficacy .

Oncology

  • Kinase Inhibition : Substituted imidazo[1,2-b]pyridazines (e.g., I-191) inhibit PAR2, suppressing MAPK pathways in pancreatic cancer. Thiazolidinedione-substituted derivatives exhibit broad anti-proliferative effects (IC₅₀ < 1 µM in MIA PaCa-2 cells) .

Infectious Diseases

Actividad Biológica

2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure, which includes nitrogen atoms and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 2 and 6. This configuration enhances the compound's stability and reactivity, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it can inhibit kinase enzymes by blocking the ATP-binding site, which prevents the phosphorylation of target proteins .
  • Receptor Modulation : It acts as a modulator for several receptors, particularly the corticotropin-releasing factor (CRF) receptor. A derivative of this compound has been identified as a potent CRF receptor antagonist with significant implications for treating alcohol dependence .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been explored for their efficacy against various bacterial strains and viruses. For example, studies have demonstrated that certain modifications to the structure can enhance its antibacterial activity against human pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. For instance, derivatives have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have indicated that certain derivatives can significantly reduce the viability of cancer cells while sparing normal cells .

Neuroprotective Effects

Recent studies have focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease (AD). A specific derivative has been identified as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a crucial role in exosome release and cellular communication. This inhibition has shown promise in reducing cognitive impairment in animal models .

Study on Alcohol Dependence

A notable study investigated the efficacy of a specific derivative of this compound (MTIP) as a CRF receptor antagonist. In preclinical models of alcoholism, MTIP demonstrated significant efficacy by reducing alcohol-seeking behavior in rats. The compound exhibited high oral bioavailability and brain penetration, making it a candidate for further clinical development .

Anticancer Activity Assessment

In another study focusing on its anticancer properties, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had low IC50 values (indicative of high potency), suggesting their potential as lead compounds in cancer therapy .

Data Summary

Activity Mechanism Notable Findings
AntimicrobialEnzyme inhibitionEffective against multiple bacterial strains
AnticancerInduction of apoptosisLow IC50 values in cancer cell lines
NeuroprotectivenSMase2 inhibitionImproved cognitive function in AD models
Alcohol DependenceCRF receptor antagonismReduced alcohol-seeking behavior in preclinical studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylimidazo[1,2-b]pyridazine?

The synthesis typically involves condensation of substituted pyridazine precursors with reagents like haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused imidazo[1,2-b]pyridazine core . Transition-metal-catalyzed methods (e.g., copper with acetylacetonate ligands or palladium-based catalysts) are increasingly used for cross-coupling reactions to introduce substituents. For example, Suzuki–Miyaura coupling reactions enable the introduction of aryl or heteroaryl groups at specific positions .

Q. How is the compound characterized post-synthesis?

Routine characterization includes nuclear magnetic resonance (1H/13C NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared spectroscopy (IR) to identify functional groups. For example, in TAK1 kinase inhibitor studies, HRMS confirmed the molecular ion [M + H]+ with <0.3 ppm error . X-ray crystallography may also resolve structural ambiguities in complex derivatives .

Q. What distinguishes imidazo[1,2-b]pyridazine isomers from other imidazopyridazine variants?

Imidazo[1,2-b]pyridazine (shared nitrogen at position 1) differs from imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine in nitrogen positioning and electronic properties. These structural differences influence reactivity, solubility, and pharmacological activity. Computational modeling (e.g., DFT) can predict isomer-specific interactions with biological targets .

Advanced Research Questions

Q. How does this compound interact with pharmacological targets?

The compound and its derivatives exhibit diverse mechanisms:

  • TAK1 kinase inhibition : Substituents like morpholine rings enhance binding affinity, as shown in compound 26 (IC₅₀ = 3.2 nM) .
  • nSMase2 inhibition : Derivatives like PDDC block ceramide-mediated exosome biogenesis, though their exact role in cancer progression requires further validation .
  • CRF receptor antagonism : The 2,6-dimethyl group enhances blood-brain barrier penetration, as demonstrated in alcoholism models .

Q. How to address conflicting data on the role of this compound derivatives in exosome biology?

While PDDC inhibits nSMase2 (a key enzyme in exosome formation), its efficacy varies across cell lines due to ceramide heterogeneity. Researchers should:

  • Use lipidomic profiling to quantify ceramide species in target cells .
  • Compare exosome secretion via nanoparticle tracking (NTA) and Western blotting for exosome markers (e.g., CD63) .

Q. What strategies optimize synthetic yields for complex derivatives?

  • Catalyst selection : Copper catalysts with hexafluoroacetylacetonate ligands improve regioselectivity in cyclization steps .
  • Microwave-assisted synthesis : Reduces reaction time for Pd-catalyzed couplings (e.g., forming 2-(4-fluorophenyl)-6-(thiophen-2-yl)imidazo[1,2-b]pyridazine) .
  • Purification : Reverse-phase HPLC resolves closely related isomers, ensuring >95% purity for biological assays .

Q. How do structural modifications enhance target selectivity?

  • Carboxylic acid addition : The 3-carboxylic acid derivative (CAS 1518631-38-3) improves water solubility for in vivo studies .
  • Halogenation : Bromine at position 3 (e.g., compound S4 ) facilitates further functionalization via cross-coupling .
  • Chiral centers : (2S,6R)-dimethylmorpholine groups in TAK1 inhibitors reduce off-target effects by optimizing steric fit .

Q. What emerging therapeutic applications are being explored beyond initial findings?

  • Antiviral activity : Derivatives like PDDC show promise as HIV-1 inhibitors by targeting exosome-mediated viral dissemination .
  • Oncology : Imidazo[1,2-b]pyridazine-based Haspin inhibitors (e.g., tricyclic derivatives in EP patents) disrupt cancer cell mitosis .

Propiedades

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMFQBIVFYWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618399
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-39-4
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3 neck 1 L round bottom flask is charged with 6-methyl-pyridazin-3-ylamine (20 g, 0.18 moles), ethanol 2B (200 mL), and chloroacetone (23.7 g, 20.4 mL, 0.256 moles, 1.4 equiv). The reaction mixture is heated at 70° C. overnight. NaHCO3 (23.2 g, 0.276 moles, 1.5 equiv) is added portion wise. After most of bubbling subsides, the reaction is heated at 100° C. overnight. The solvents are removed in vacuo and the residue is taken up in dichloromethane and filtered through a filter paper. The solvent is again removed in vacuo. The residue is purified using silica gel chromatography with a hexanes:ethyl acetate gradient to obtain the title compound (15.5 g, 57%). 1H-NMR (DMSO-d6), δ 2.34 (s, 3H), 2.47 (s, 3H), 7.03, (d, J=10 Hz, 1H), 7.85 (d, J=10 Hz, 1H), 7.91 (s, 1H) ppm. MS (APCI): 148 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 3-amino-6-methyl-pyridazine (4.53 g, 41.58 mmol) in EtOH (60 mL) is treated with chloroacetone (3.5 mL, 43.66 mmol). The reaction is refluxed overnight. While it is hot, NaHCO3 (8.7 g, 103.9 mmol) is added in portions. The resulting mixture is refluxed for 2 h. It is cooled to rt and filtered through silical gel, washed with EtOAc, and concentrated. Purification of the crude material by chromatography gives the title compound (3.1 g, 21.11 mmol, 51%). 1H NMR (CDCl3): δ 2.49 (s, 3H), 2.55 (s, 3H), 6.84 (d, J=9.3 Hz, 1H), 7.64 (s, 1H), 7.70 (d, J=9.3 Hz, 1H) ppm. ES-MS (m/z): calcd for C8H9N3 (M+H)+: 148.2. found: 148.1.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Yield
51%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.